molecular formula C18H26N2O2 B4440429 1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide

1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide

Cat. No. B4440429
M. Wt: 302.4 g/mol
InChI Key: YGCDOOGUIQACFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide, also known as etizolam, is a thienodiazepine derivative that has gained popularity as a research chemical in recent years. It is a psychoactive substance that is structurally related to benzodiazepines, but has a slightly different chemical structure. Etizolam is commonly used in scientific research to investigate its mechanism of action and physiological effects.

Mechanism of Action

Etizolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a reduction in anxiety, sedation, and relaxation of muscles. Etizolam also has a high affinity for the benzodiazepine receptor, which further enhances its activity.
Biochemical and Physiological Effects:
Etizolam has a number of biochemical and physiological effects that have been studied extensively in scientific research. It has been found to reduce anxiety and promote relaxation, and has also been shown to have anticonvulsant properties. Etizolam has also been studied for its effects on sleep, and has been found to improve sleep quality in some individuals.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages as a research chemical, including its well-documented synthesis method and its ability to produce consistent results in lab experiments. However, it also has some limitations, including the fact that it is a controlled substance in some countries and its potential for abuse and addiction.

Future Directions

There are a number of future directions for research on 1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide, including investigating its potential use in the treatment of substance use disorders, exploring its effects on memory and cognition, and studying its long-term effects on the brain and body. Further research is also needed to better understand the risks and benefits of using 1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide as a research chemical.

Scientific Research Applications

Etizolam has been used extensively in scientific research to investigate its mechanism of action and physiological effects. It has been found to have anxiolytic, sedative, hypnotic, and anticonvulsant properties, which makes it useful in the treatment of anxiety disorders, insomnia, and epilepsy. Etizolam has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and other substance use disorders.

properties

IUPAC Name

1-benzoyl-N-pentan-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-3-16(4-2)19-17(21)14-10-12-20(13-11-14)18(22)15-8-6-5-7-9-15/h5-9,14,16H,3-4,10-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCDOOGUIQACFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide
Reactant of Route 5
1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide
Reactant of Route 6
1-benzoyl-N-(1-ethylpropyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.